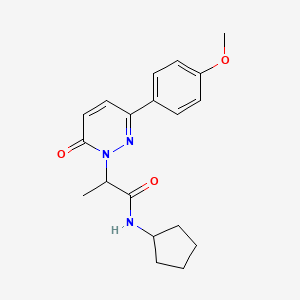

N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide

説明

N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide is a pyridazinone derivative characterized by a 4-methoxyphenyl substituent at the pyridazinone C3 position and a cyclopentylamide moiety linked via a propanamide chain. The cyclopentylamide moiety may influence steric and lipophilic properties, affecting solubility and receptor binding.

For instance, benzylation or alkylation of pyridazinone precursors (e.g., 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide) using substituted halides under basic conditions is a common strategy .

特性

IUPAC Name |

N-cyclopentyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-13(19(24)20-15-5-3-4-6-15)22-18(23)12-11-17(21-22)14-7-9-16(25-2)10-8-14/h7-13,15H,3-6H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWODEKMHQLGZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic compound belonging to the class of pyridazine derivatives. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities. The following sections provide an overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

The molecular formula of N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide is , with a molecular weight of approximately 327.4 g/mol. The structure features a cyclopentyl group, a methoxyphenyl substituent, and a pyridazinone moiety, which contribute to its unique biological properties.

Anti-inflammatory Properties

Research indicates that N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide exhibits significant anti-inflammatory effects. It has been shown to inhibit osteoclast differentiation by suppressing the expression of cathepsin K, an enzyme critical for bone resorption. This property suggests potential therapeutic applications in treating conditions related to bone metabolism and inflammatory diseases.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses notable anticancer properties. It has been shown to interfere with tumor-related pathways, potentially leading to apoptosis in various cancer cell lines. For instance, the compound's mechanism may involve modulation of apoptotic proteins and cell cycle arrest, similar to other pyridazine derivatives that have been studied .

The exact mechanism of action for N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide is not fully elucidated; however, it is hypothesized to involve interaction with specific molecular targets such as receptors or enzymes. These interactions may modulate various biological pathways, influencing cellular functions related to inflammation and cancer progression.

In Vitro Studies

Recent studies have focused on the biological activity of this compound across different cell lines:

| Cell Line | IC50 (µM) | Biological Effect |

|---|---|---|

| HepG2 (liver cancer) | 6.92 | Induces apoptosis via S-phase arrest |

| A549 (lung cancer) | 8.99 | Significant cytotoxicity observed |

| MCF7 (breast cancer) | 8.26 | Inhibition of proliferation noted |

These findings illustrate the compound's effectiveness in inducing apoptosis and inhibiting cell growth across multiple cancer types .

Comparative Analysis

Compared to other compounds in the pyridazine class, N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide demonstrates distinct biological activities due to its unique structural features. Similar compounds have shown varying degrees of efficacy against cancer cells, indicating that modifications in structure can significantly impact potency and selectivity towards biological targets.

類似化合物との比較

Structural Features and Substituent Effects

Key Observations :

Physicochemical and Spectral Properties

Inferences for the Target Compound :

- The 4-methoxyphenyl group would likely produce a deshielded aromatic proton signal near δ 7.0–7.8, similar to 6k’s methylphenyl signals .

- IR C=O stretches (~1650–1680 cm⁻¹) would align with antipyrine hybrids (6e, 6h) .

Implications for Pharmacological Activity

- Antipyrine hybrids (6e, 6f, 6g) : Demonstrated anti-inflammatory and analgesic properties in prior studies .

- Electron-withdrawing groups (6f, 6h) : Enhanced receptor binding affinity due to increased electrophilicity .

- Lipophilic substituents (D315-1296) : Improved membrane permeability via sulfonyl and alkyl groups .

The target’s 4-methoxyphenyl and cyclopentylamide groups may balance metabolic stability and bioavailability, warranting further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。